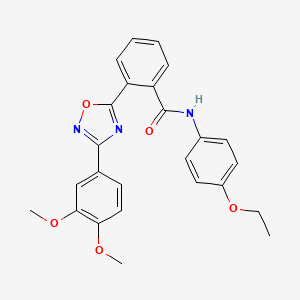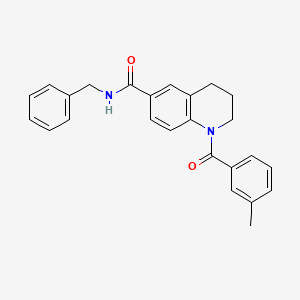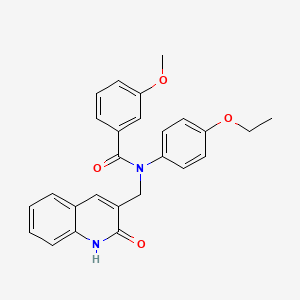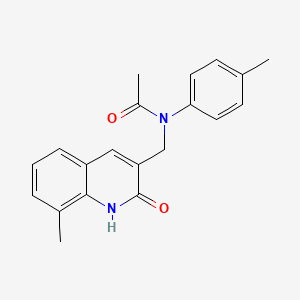
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as HMQA, is a quinoline-based compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide varies depending on its application. In the case of metal ion detection, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide acts as a chelating agent, binding to metal ions and causing a change in fluorescence intensity. In the case of anti-tumor activity, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. As a photosensitizer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide generates reactive oxygen species upon exposure to light, leading to cell death in targeted tissues.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has low toxicity and does not significantly affect normal cell growth or viability. However, it has been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation is that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide may not be specific to certain metal ions, leading to potential false positives. Additionally, its anti-tumor activity may not be effective against all types of cancer cells.
Direcciones Futuras
Further research is needed to determine the full extent of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide's potential applications. One future direction may be to investigate its use as a photosensitizer in the treatment of skin cancer. Additionally, its potential as a fluorescent probe for the detection of metal ions in environmental samples could be explored. Further studies could also investigate the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in combination with other anti-tumor agents to enhance its efficacy.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves the reaction of 8-methylquinoline-2-carbaldehyde and p-toluidine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydroxylamine hydrochloride to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been investigated as a potential anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-9-18(10-8-13)22(15(3)23)12-17-11-16-6-4-5-14(2)19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULVCYBQLOGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

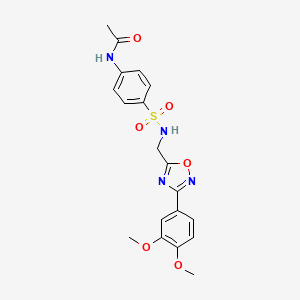
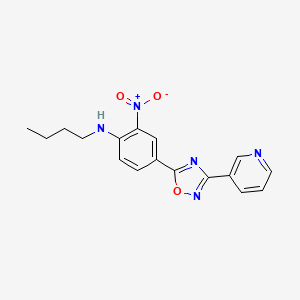
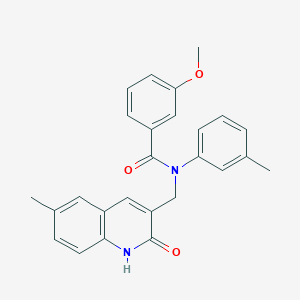

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


